Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicyclo heptane core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the use of starting materials that undergo a series of chemical transformations. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate: This compound has a similar bicyclic structure but differs in the position of the functional groups.
rac-methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate: Another related compound with variations in the functional groups and stereochemistry.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-6-3-2-5(6)4-9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1 |
InChI Key |
AUXJVEXUKVGUQG-LYFYHCNISA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CC[C@H]2CN1 |
Canonical SMILES |
COC(=O)C1C2CCC2CN1 |
Origin of Product |
United States |
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